molecular formula C20H17N7O2 B2947060 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1226439-52-6

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Numéro de catalogue B2947060
Numéro CAS: 1226439-52-6
Poids moléculaire: 387.403
Clé InChI: UYTGCOUDXKVTLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.

Mécanisme D'action

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a selective antagonist of RAGE, which is a transmembrane receptor that binds to various ligands, including Aβ, advanced glycation end products (AGEs), and high-mobility group box 1 (HMGB1). RAGE activation leads to the activation of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, oxidative stress, and cell survival. This compound binds to the extracellular domain of RAGE and inhibits its ligand binding and downstream signaling, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, this compound has been shown to reduce Aβ deposition, neuroinflammation, and cognitive impairment by inhibiting RAGE signaling. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation by inhibiting RAGE signaling. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inhibiting RAGE signaling.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has several advantages for lab experiments, including its selectivity for RAGE, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in water, its high cost, and its potential for off-target effects.

Orientations Futures

There are several future directions for the research on N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, including the development of more potent and selective RAGE antagonists, the investigation of the role of RAGE in other diseases, such as cardiovascular disease and chronic kidney disease, and the exploration of the combination therapy of this compound with other drugs, such as anti-inflammatory agents and antioxidants.
Conclusion:
In conclusion, this compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. It is a selective antagonist of RAGE, which is involved in inflammation, oxidative stress, and cell survival. This compound has various biochemical and physiological effects in animal models and clinical trials, and it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of new and effective therapies for various diseases.

Méthodes De Synthèse

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves several steps, including the reaction of 4-(1H-tetrazol-1-yl)aniline with 2-chloro-6-oxo-3-phenylpyridazine, followed by the reaction of the resulting intermediate with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The chemical structure of this compound is shown in Figure 1.

Applications De Recherche Scientifique

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive impairment in animal models and clinical trials. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models.

Propriétés

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c1-14(27-19(28)12-11-18(23-27)15-5-3-2-4-6-15)20(29)22-16-7-9-17(10-8-16)26-13-21-24-25-26/h2-14H,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTGCOUDXKVTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.